molecular formula C14H20N2O4 B12095210 Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Cat. No.: B12095210
M. Wt: 280.32 g/mol
InChI Key: FQNPPTMKBREXEX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is a chemical compound with the molecular formula C14H20N2O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid or solid physical form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-aminopyridine, followed by protection of the amino group with tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out under inert atmosphere at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is unique due to its specific structure, which includes a pyridine ring and a tert-butoxycarbonyl-protected amino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-15-9-11(10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18)

InChI Key

FQNPPTMKBREXEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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